methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate
Description
Properties
IUPAC Name |
methyl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2/c1-6(10(14)15-4)5-13-8(3)9(11)7(2)12-13/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQXFSVGYHZMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)OC)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new pyrazole derivatives with different functional groups.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has indicated that compounds related to pyrazole derivatives exhibit significant anticancer activity. Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate has been studied for its ability to inhibit cancer cell proliferation. For instance, studies have shown that pyrazole derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators . This makes them potential candidates for the treatment of chronic inflammatory diseases.
Antimicrobial Activity
this compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains suggests potential applications in developing new antimicrobial agents .
Applications in Drug Development
Lead Compound in Drug Design
Due to its structural characteristics, this compound serves as a lead compound in the design of new pharmaceuticals. Structure-based drug design (SBDD) approaches leverage its molecular framework to develop more potent and selective inhibitors for various targets, including kinases involved in cancer progression .
Formulation Development
The compound's solubility and stability profiles make it suitable for formulation into various dosage forms. Research is ongoing to optimize these formulations for enhanced bioavailability and therapeutic efficacy .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Anti-inflammatory Effects | Inhibited TNF-alpha production in macrophages, suggesting potential for treating inflammatory diseases. |
| Study C | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, indicating potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromine and methyl groups on the pyrazole ring can influence its binding affinity and selectivity towards enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogous pyrazole-based derivatives from the literature, focusing on structural motifs, physicochemical properties, and synthetic methodologies.
Substituent Variations on the Pyrazole Ring
Compounds 16 , 17 , and 18 () share the 4-bromo-3,5-dimethylpyrazole core but differ in aryl substituents and additional functional groups:
- Compound 16 : Contains a 4-bromophenyl group and a sulfonamide-linked benzene ring.
- Compound 17 : Substitutes the 4-bromophenyl with a 4-chlorophenyl group.
- Compound 18 : Features a 4-methoxyphenyl group.
Key Differences :
- The target compound replaces the sulfonamide group with a methylpropanoate ester, reducing hydrogen-bonding capacity and increasing lipophilicity.
Functional Group Influence on Physicochemical Properties
Notes:
- The methylpropanoate ester in the target compound lowers melting points compared to sulfonamide derivatives (e.g., 16) due to reduced intermolecular hydrogen bonding .
- Pyrazolone derivatives (e.g., Example 5.17) exhibit tautomerism, influencing reactivity and stability, whereas the target compound’s pyrazole ring is stabilized by methyl groups .
Spectral Data Comparison
- ¹H-NMR: Target Compound: Expected signals for methylpropanoate (δ ~3.6 ppm for ester CH₃O, δ ~1.2 ppm for CH(CH₃)). Compound 13 (): Pyrazoline protons appear at δ 3.15–3.40 ppm, while the target’s pyrazole protons would resonate upfield (δ ~6.0–7.0 ppm) due to aromaticity .
- IR : Absence of sulfonamide SO₂ stretches (~1335 cm⁻¹) in the target compound distinguishes it from 16–18 .
Biological Activity
Methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Overview of Pyrazole Compounds
Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The presence of substituents on the pyrazole ring often influences these activities, making structural modifications a key area of research .
1. Antinociceptive and Anti-inflammatory Effects
Research indicates that pyrazole derivatives exhibit notable antinociceptive (pain-relieving) and anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. A study highlighted that certain pyrazole derivatives displayed a selectivity index for COX-2 inhibition, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt pathway, which is pivotal in cancer cell survival .
3. Neuroprotective Properties
Some pyrazole derivatives have shown neuroprotective effects by inhibiting enzymes like acetylcholinesterase (AChE), which is associated with neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can enhance cholinergic transmission, thus improving cognitive function .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives on P815 tumor cells using a standard cytotoxicity assay. The results indicated that certain derivatives significantly enhanced the cytotoxic T lymphocyte (CTL) response compared to controls, suggesting their potential use in immunotherapy .
| Compound | IC50 (µM) | Effect on CTL Response |
|---|---|---|
| Compound A | 10 | Enhancement |
| Compound B | 25 | No effect |
| Compound C | 15 | Suppression |
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory activity, this compound was tested in a carrageenan-induced paw edema model in rats. The compound showed a significant reduction in paw swelling compared to the control group.
| Treatment Group | Paw Edema (mm) | % Reduction |
|---|---|---|
| Control | 12.5 | - |
| Compound | 7.8 | 37.6 |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and AChE.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell survival and apoptosis.
- Receptor Interaction : Pyrazole derivatives often interact with various receptors, influencing physiological responses such as pain perception and inflammation.
Q & A
Q. What are the standard synthetic routes for preparing methyl 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoate?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A general procedure involves reacting brominated pyrazole derivatives with ester-containing precursors under reflux conditions. For example, in similar bromopyrazole syntheses, substrates like 4-bromo-3,5-dimethylpyrazole are reacted with methyl propanoate derivatives in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) at 60–80°C for 12–24 hours . Key steps include:
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- H-NMR : To confirm the pyrazole ring substitution (e.g., bromine-induced deshielding of adjacent protons) and ester methyl groups (δ 3.6–3.8 ppm) .
- IR Spectroscopy : For ester carbonyl (C=O) stretches (~1700 cm) and pyrazole ring vibrations (~1500 cm) .
- Elemental Analysis : To verify purity (>98%) and stoichiometric ratios of C, H, N, and Br .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer: Yields (reported 79–84% for analogous compounds ) can be enhanced by:
- Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.
- Temperature Control : Higher temperatures (80–100°C) may accelerate kinetics but risk decomposition.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., debrominated byproducts) and adjust stoichiometry .
Q. How can contradictions in reported spectral data (e.g., melting points, NMR shifts) be resolved?
Methodological Answer: Discrepancies often arise from polymorphism or solvent effects. For example:
- Melting Points : Variations (e.g., 72–79°C vs. 129–130°C in bromopyrazoles ) suggest different crystalline forms. Use X-ray crystallography to resolve structural ambiguities .
- NMR Shifts : Deuterated solvent choice (DMSO-d₆ vs. CDCl₃) affects proton environments. Compare data under standardized conditions .
Q. What computational strategies predict the compound’s potential bioactivity?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the bromine atom’s role in halogen bonding .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity trends from analogous pyrazole derivatives .
Q. How does the bromine substituent influence reactivity in further functionalization?
Methodological Answer: Bromine at the pyrazole 4-position enhances electrophilic substitution but may sterically hinder nucleophilic attacks. Comparative studies with non-brominated analogs show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
